Nodosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nodosin is a delta-lactone. It has a role as a metabolite.
Scientific Research Applications
Anti-inflammatory Properties
Nodosin, derived from Isodon serra, a traditional Chinese herb, has significant anti-inflammatory effects. It suppresses the overproduction of T lymphocytes and modulates the cell mitosis cycle, particularly by interfering with DNA replication in G1 stages. This is achieved through the inhibition of IL-2 cytokine secretion at the mRNA level. Additionally, this compound has been shown to reduce ear swelling in a xylene-induced mouse tumescence model, demonstrating its potential for clinical trials in anti-inflammatory applications (Li, Du, Sun, Liu, & Quan, 2010).
Cancer Research
This compound has shown promise in cancer research. It inhibits the proliferation of HepG2 cells (a liver cancer cell line) and affects the expression of apoptosis-related proteins Bcl-2 and Bax, thereby inducing cell death. This suggests its potential as a therapeutic agent in liver cancer treatment (Hai, 2014). In colorectal cancer, this compound inhibits proliferation and triggers complex cell death pathways, indicating its potential effectiveness against colorectal cancer (Fan et al., 2022). Additionally, it demonstrates antitumor activity against rat C6 glioma cells by inhibiting cell proliferation and inducing apoptosis (Liyuan, 2012).
Immunomodulation
This compound impacts the immune system by modulating the release of nitric oxide and cytokines from cells stimulated by lipopolysaccharide (LPS). It has been observed to inhibit the release of inflammatory factors such as NO, IL-6, and TNF-α, while increasing the production of IL-10 in LPS-stimulated cells. This indicates its potential as an immunomodulatory agent (Liyuan, 2013).
Crohn's Disease Research
A frameshift mutation in NOD2, a gene with homology to this compound, has been associated with susceptibility to Crohn's disease. This mutation is thought to affect the innate immune response to bacterial components, thereby playing a role in the development of this chronic inflammatory disorder of the gastrointestinal tract (Ogura et al., 2001).
Properties
Molecular Formula |
C20H26O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,16-,19+,20+/m1/s1 |
InChI Key |
WZYJEEIAFBHYJS-SONIPUFESA-N |
Isomeric SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C |
SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |
Synonyms |
nodosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.